molecular formula C17H20N2O3 B4524413 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4524413
M. Wt: 300.35 g/mol
InChI Key: AFIGSLGJAXCXPO-UHFFFAOYSA-N
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Description

The compound 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at position 6 and a 3,3-dimethyl-2-oxobutyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, analgesic, and antitubercular effects . The 3-methoxyphenyl group contributes electron-donating properties, while the 3,3-dimethyl-2-oxobutyl substituent introduces steric bulk and a ketone functional group, which may influence solubility and metabolic stability .

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)15(20)11-19-16(21)9-8-14(18-19)12-6-5-7-13(10-12)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIGSLGJAXCXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 3,3-dimethyl-2-oxobutyl Group: This group can be introduced via alkylation reactions using suitable alkyl halides or through the use of organometallic reagents such as Grignard reagents.

    Attachment of the 3-methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are commonly used under appropriate conditions (e.g., acidic, basic, or catalytic).

Major Products Formed

    Oxidation: Oxidized derivatives such as hydroxylated or carboxylated compounds.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic ring or pyridazinone core.

Scientific Research Applications

Inhibition of Cyclooxygenase (COX)

Pyridazinone derivatives, including the compound , have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory process and are targets for anti-inflammatory drugs. Research indicates that modifications in the pyridazinone structure can enhance COX-2 selectivity, potentially leading to safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Properties

Studies have shown that certain pyridazinone derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. This makes them candidates for further development as antibiotics .

Anticancer Activity

Research has indicated that some pyridazinone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate various signaling pathways associated with cancer progression is under investigation, making it a potential lead in cancer therapeutics .

Synthesis and Characterization

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Objective Findings
Study on COX InhibitionEvaluate the COX inhibitory activity of pyridazinonesThe compound showed significant COX-2 inhibition with a favorable selectivity index compared to COX-1 .
Antimicrobial Activity AssessmentTest against various bacterial strainsDemonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Mechanism InvestigationExplore apoptosis induction in cancer cellsInduced apoptosis in specific cancer cell lines through mitochondrial pathway activation .

Pharmacokinetic Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one. Initial findings suggest promising bioavailability and metabolic stability, which are critical for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name/Structure Substituents (Position) Key Properties/Activities Reference
Target Compound 2-(3,3-dimethyl-2-oxobutyl), 6-(3-methoxyphenyl) Hypothesized moderate solubility due to methoxy group; ketone may enhance metabolic oxidation
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) 2-position: Varied (alkyl, halides) Alkylation synthesis; substituents affect reactivity and lipophilicity
6-Phenyl-pyridazin-3(2H)-one 6-phenyl Solubility in pharma solvents: Ethanol > PEG-400 > Transcutol
6-(3-((2Z,4E)-2-phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one 6-(3-substituted benzothiazepine) Antimicrobial activity (comparable to penicillin)
Sevasemtenum (WHO-listed drug) 2-[(5-fluoropyridin-3-yl)methyl], 6-[2-(trifluoroethoxy)pyrimidin-5-yl] Fluorinated groups enhance metabolic stability
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one 6-(2-hydroxyphenyl) Higher polarity due to phenolic -OH; potential for hydrogen bonding
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one 2-p-tolyl, 4-CF3-phenyl Crystal structure: Monoclinic packing; trifluoromethyl enhances lipophilicity

Key Findings from Comparative Analysis

Fluorinated substituents (e.g., in sevasemtenum) improve metabolic stability and membrane permeability due to increased lipophilicity and resistance to oxidative degradation .

Solubility and Physicochemical Properties: The target compound’s 3,3-dimethyl-2-oxobutyl group may reduce aqueous solubility compared to smaller alkyl chains (e.g., methyl or ethyl) but could improve bioavailability through enhanced passive diffusion . 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one exhibits higher polarity than the target compound due to its phenolic -OH group, which may limit blood-brain barrier penetration .

Biological Activity Trends: Benzothiazepine-containing pyridazinones () demonstrate notable antimicrobial activity, suggesting that aromatic substituents at position 6 can enhance interactions with microbial enzymes . Tetrahydropyridazinones () show antitubercular activity, but their partially saturated cores may reduce conformational flexibility compared to the fully unsaturated target compound .

Synthetic Accessibility :

  • The target compound’s 3,3-dimethyl-2-oxobutyl group can be introduced via alkylation reactions similar to those described for 5-chloro-6-phenyl derivatives, though steric hindrance may require optimized conditions .

Biological Activity

2-(3,3-Dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The compound features a pyridazinone core, which is known for its diverse pharmacological properties. The presence of the 3-methoxyphenyl and 3,3-dimethyl-2-oxobutyl substituents contributes to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate various signaling pathways, leading to different biological responses. The exact mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to neurotransmitter receptors could influence neurochemical signaling.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro assays have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxicity observed in MTT assays on cancer cells
Anti-inflammatoryReduced cytokine levels in cell cultures

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In a study involving various cancer cell lines, the compound exhibited IC50 values ranging from 15 to 30 µM, suggesting significant cytotoxicity that warrants further investigation into its mechanism and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.